(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile
Description
The compound "(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile" is an α,β-unsaturated acrylonitrile derivative characterized by a nitrile (-CN) group conjugated to a double bond. Its structure features a 3-chloro-5-(trifluoromethyl)pyridinyl substituent and a 4-chlorophenyl group, both electron-withdrawing moieties. These substituents influence its electronic properties, molecular packing, and reactivity.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2/c16-12-3-1-9(2-4-12)10(7-21)5-14-13(17)6-11(8-22-14)15(18,19)20/h1-6,8H/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMDWREXYPORP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route includes:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring is constructed with the desired substituents (chloro and trifluoromethyl groups).
Formation of the phenyl ring: The phenyl ring with a chloro substituent is synthesized separately.
Coupling reaction: The pyridine and phenyl rings are coupled through a suitable linker, such as a propenenitrile group, under specific reaction conditions (e.g., using a base and a solvent like DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.
Substitution: The chloro groups on the pyridine and phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties, particularly as an anti-cancer agent. Its structural components, including the trifluoromethyl and chlorophenyl groups, contribute to its bioactivity.
Case Study: Anticancer Activity
Research has shown that derivatives of pyridine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile displayed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies indicate that the compound exhibits both bactericidal and fungicidal properties.
Case Study: Antimicrobial Screening
A study assessed the antimicrobial efficacy of several pyridine derivatives, including the target compound, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for use in developing new antimicrobial agents .
Material Science
The unique structural characteristics of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile make it suitable for applications in material science, particularly in the development of organic electronic materials.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has explored the use of pyridine derivatives in OLEDs due to their electron transport properties. The incorporation of this compound into polymer matrices has shown enhanced light-emitting efficiency and stability, making it a candidate for future electronic applications .
Mechanism of Action
The mechanism of action of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Research Implications
The target compound’s electronic profile and stability make it a candidate for applications in organic electronics or agrochemicals, where electron-withdrawing groups enhance durability. Its structural analogs demonstrate the importance of substituent positioning (e.g., para vs. meta chloro groups) on optical properties and intermolecular interactions . Further studies using SHELXL or OLEX2 (Evidences 3–6) could elucidate its crystallographic behavior and validate computational predictions.
Biological Activity
(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is a synthetic organic compound known for its potential biological activities. This compound, characterized by its unique structure featuring a trifluoromethyl-pyridine moiety and a chlorophenyl group, has attracted attention in medicinal chemistry for its possible applications as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C19H13ClF3N5
- Molar Mass : 451.85 g/mol
- CAS Number : 320420-51-7
- Density : 1.51 g/cm³ (predicted)
- Boiling Point : 612.9 °C (predicted)
- pKa : 7.40 (predicted)
The biological activity of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of their activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential inhibitory effects against certain bacterial strains, although specific mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, which could be beneficial in the treatment of diseases associated with dysregulated metabolism.
- Anticancer Properties : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating it may induce apoptosis or inhibit proliferation in specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClF3N5 |
| Molar Mass | 451.85 g/mol |
| Density | 1.51 g/cm³ (predicted) |
| Boiling Point | 612.9 °C (predicted) |
| pKa | 7.40 (predicted) |
Case Studies
A recent dissertation highlighted the compound's potential as a Type III secretion system inhibitor in pathogenic bacteria. The study demonstrated that at concentrations around 50 µM, the compound significantly reduced the secretion of virulence factors, suggesting a mechanism that could be exploited for therapeutic purposes against bacterial infections .
Another study focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. Results indicated that it could effectively reduce cell viability and induce apoptosis at specific concentrations, showcasing its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
